molecular formula C17H24N4OS B2519750 2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797862-54-4

2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Cat. No. B2519750
CAS RN: 1797862-54-4
M. Wt: 332.47
InChI Key: LAMSKIQEKPIRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a chemical compound that belongs to the class of pyrazolopyrimidine-based kinase inhibitors. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In

Scientific Research Applications

Synthesis and Biological Activity

Novel compounds with structures related to 2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide have been synthesized and evaluated for their biological activities. For instance, compounds incorporating pyrazolo[1,5-a]pyrimidine moieties have been investigated for their potential antitumor and antimicrobial activities. Enaminones, serving as key intermediates, have been utilized to synthesize a variety of heterocycles, including substituted pyrazoles, demonstrating inhibition effects against cancer cell lines comparable to those of standard drugs and exhibiting antimicrobial properties (S. Riyadh, 2011).

Radioligand Development for Imaging

Compounds with the pyrazolo[1,5-a]pyrimidine skeleton have also been explored for their use in radioligand development, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For example, [18F]PBR111, derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, has been synthesized and proposed for in vivo imaging to study brain inflammation and neurodegenerative diseases (F. Dollé et al., 2008).

Insecticidal Applications

Research into pyrazolo[1,5-a]pyrimidine derivatives has extended into agricultural sciences, with some compounds being assessed for their insecticidal properties. For example, derivatives have been synthesized and tested against agricultural pests, such as the cotton leafworm, showing significant insecticidal activity and providing potential tools for pest management (A. Fadda et al., 2017).

Chemical Synthesis and Mechanistic Insights

The chemical synthesis of fused pyrazolo[1,5-a]pyrimidines demonstrates the compound's versatility and potential for generating novel therapeutic agents. Studies involving the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds have led to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines, shedding light on new synthetic pathways and the structural requirements for biological activity (J. Portilla et al., 2012).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-13-9-16-19-10-14(11-21(16)20-13)5-4-8-18-17(22)12-23-15-6-2-3-7-15/h9-11,15H,2-8,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSKIQEKPIRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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